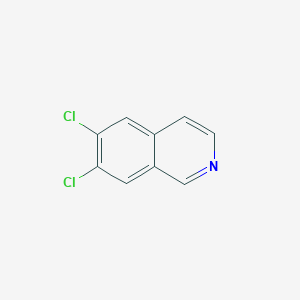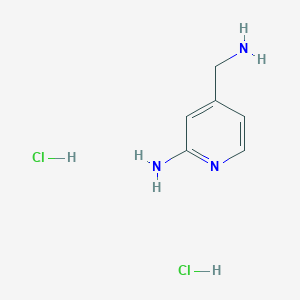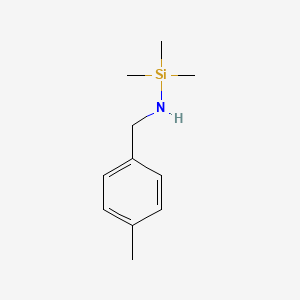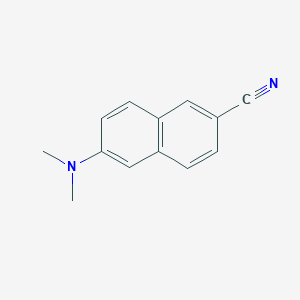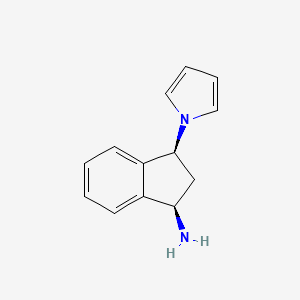
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: is a chiral compound featuring a pyrrole ring attached to a dihydroindenamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment to the Indenamine Structure: The pyrrole ring is then attached to the dihydroindenamine structure through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the indenamine structure, converting it to a fully saturated amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole ring or the amine group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and the indenamine structure can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: shares structural similarities with other pyrrole-containing compounds, such as pyrrole itself and pyrrole-based drugs.
Indenamine derivatives: Compounds with similar indenamine structures but different substituents on the pyrrole ring.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the specific arrangement of the pyrrole and indenamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(1R,3S)-3-pyrrol-1-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H14N2/c14-12-9-13(15-7-3-4-8-15)11-6-2-1-5-10(11)12/h1-8,12-13H,9,14H2/t12-,13+/m1/s1 |
InChIキー |
AWCXPGSAXNODAB-OLZOCXBDSA-N |
異性体SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N3C=CC=C3)N |
正規SMILES |
C1C(C2=CC=CC=C2C1N3C=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


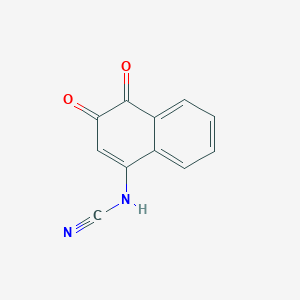

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
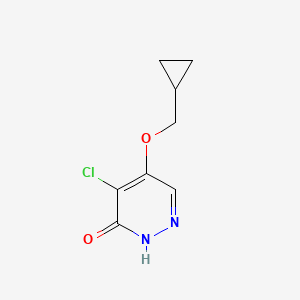


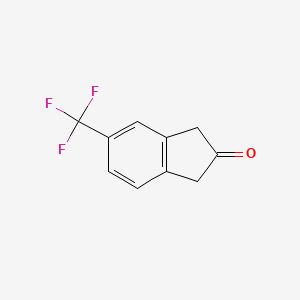
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
